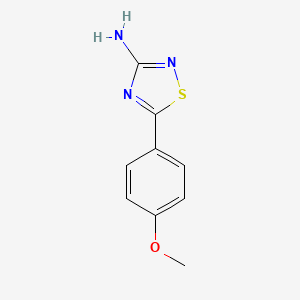

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

Vue d'ensemble

Description

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .

Mode of Action

The compound interacts with its target, ALOX15, in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions . This interaction induces a reduced inhibitory potency .

Biochemical Pathways

The compound affects the biochemical pathways involving ALOX15. The enzyme ALOX15 plays a significant role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound can potentially alter the production of metabolites derived from these fatty acids, thereby affecting the associated biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ALOX15. By inhibiting this enzyme, the compound can potentially modulate the production of metabolites derived from linoleic acid and arachidonic acid . This modulation could have downstream effects on various cellular processes, including those involved in inflammation and cancer .

Analyse Biochimique

Biochemical Properties

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the notable interactions is with monoamine oxidase A (MAO-A), where it acts as an inhibitor . This inhibition is significant because MAO-A is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound can potentially increase the levels of these neurotransmitters, which may contribute to its antidepressant effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce cognitive damage and improve neuropsychic behavior in mice, suggesting its potential role in neuroprotection . Additionally, it has been linked to the normalization of ATPase activity, which is crucial for maintaining cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of MAO-A, leading to increased levels of neurotransmitters . Furthermore, it interacts with serotonergic pathways, as evidenced by the negation of its antidepressant-like action with the administration of serotonin receptor antagonists . The compound also influences the nitric oxide (NO) system, as its activity is inhibited by L-arginine pretreatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various experimental conditions, with no significant signs of degradation . Long-term studies have indicated that it does not cause toxicity or adverse changes in oxidative parameters, even at high doses . These findings suggest that this compound is a stable and safe compound for extended use in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that even at high doses of 300 mg/kg, the compound does not exhibit signs of toxicity . Its antidepressant-like effects are dose-dependent, with higher doses leading to more pronounced behavioral changes

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, influencing the metabolism of neurotransmitters . Additionally, its effects on ATPase activity suggest a role in cellular energy metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported through specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited . Its distribution within tissues and cells can influence its localization and accumulation, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Activité Biologique

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with a 4-methoxyphenyl group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Thiadiazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Receptor Interaction : These compounds often act as ligands for various receptors. For instance, studies have shown that derivatives can selectively bind to adenosine receptors (A3 subtype), affecting cAMP biosynthesis and signaling pathways involved in cellular responses .

- Biochemical Pathways : They are known to influence multiple biochemical pathways related to inflammation, cancer proliferation, and neuroprotection. The presence of the thiadiazole moiety enhances their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the methoxy group enhances its efficacy:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate inhibition |

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are known for their anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- Adenosine Receptor Antagonism : A study demonstrated that derivatives with a methoxy substitution exhibited enhanced binding affinity to human adenosine A3 receptors compared to non-substituted analogs . This suggests potential use in treating conditions like asthma or cardiovascular diseases where adenosine signaling plays a role.

- Anticancer Efficacy : In vitro studies showed that the compound significantly inhibited the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Applications De Recherche Scientifique

Chemistry

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the development of new materials with enhanced properties.

Biology

The compound has demonstrated significant antimicrobial activity , particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL. It also exhibits antifungal properties against strains like Candida albicans .

Medicine

Research indicates that this compound possesses potential as an anti-inflammatory and anticancer agent . In controlled experiments involving animal models, it was found to significantly reduce pro-inflammatory cytokines. Additionally, studies on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several pathogens. Its strong activity against various bacterial strains positions it as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that treatment with this compound results in a notable decrease in inflammatory markers, indicating its therapeutic potential for treating inflammatory diseases.

Anticancer Potential

Studies involving human cancer cell lines demonstrated that this compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. The IC50 values for various cancer types were significantly lower than those of conventional chemotherapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated strong activity against S. aureus and C. albicans (MIC: 32–42 μg/mL) |

| Study B | Anti-inflammatory Effects | Significant reduction in pro-inflammatory cytokines in animal models |

| Study C | Anticancer Potential | Induced apoptosis in human cancer cell lines with lower IC50 values compared to standard treatments |

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHLMLNHUBNHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.